tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(1-carbamimidoylcyclohexyl)carbamate: is a chemical compound with the molecular formula C12H23N3O2. It is a derivative of carbamate and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include di-tert-butyl dicarbonate (Boc2O) and various catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-carbamimidoylcyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during complex synthetic processes .
Biology
The compound is also utilized in biological research for the modification of biomolecules. It can be used to introduce specific functional groups into peptides and proteins, aiding in the study of their structure and function .
Medicine
It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: A similar compound with a hydroxyl group instead of a carbamimidoyl group.
tert-Butyl carbamate: A simpler derivative with only a tert-butyl group and a carbamate group.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with an ethynyl group attached to a phenyl ring.
Uniqueness
tert-Butyl N-(1-carbamimidoylcyclohexyl)carbamate is unique due to its specific combination of functional groups and its cyclohexyl ring. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H23N3O2 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-carbamimidoylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-11(2,3)17-10(16)15-12(9(13)14)7-5-4-6-8-12/h4-8H2,1-3H3,(H3,13,14)(H,15,16) |
InChI Key |
DAVSRQLNFNIGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=N)N |
Origin of Product |
United States |
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